Dmac-dps

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

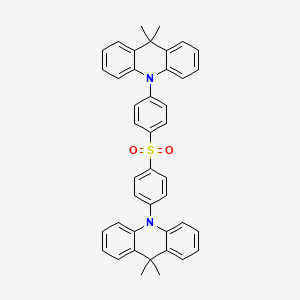

DMAC-DPS, or 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), is a compound that has significant applications in OLED devices . It is known for its blue emission characteristics, bipolar charge-transporting capability, and high photoluminescence quantum yields (PLQYs) .

Molecular Structure Analysis

The molecular design of this compound underpins its exceptional performance in OLEDs. This molecule consists of a diphenylsulfone center with two 9,9-dimethyl-9,10-dihydroacridine acceptor groups . Its structure facilitates efficient energy transfer, crucial for blue emission, with a HOMO level of 5.9 eV and a LUMO level of 2.9 eV .

Chemical Reactions Analysis

This compound is used as a blue dopant material in TADF-OLED devices . The PLQYs of blue-emitting DMAC–DPS can be increased from 0.80 to 0.90 by changing the host from m CP to bis (2- (diphenylphosphino)phenyl)ether oxide (DPEPO) .

Physical And Chemical Properties Analysis

This compound is a pale yellow powder/crystals . It has a molecular weight of 632.81 g/mol . It has an absorption λ max of 286 nm in Toluene and PL λ em of 469 nm in Toluene .

Wissenschaftliche Forschungsanwendungen

Integrated Ocean Observing System

DMAC (Data Management and Communications) plays a crucial role in the integrated and sustained ocean observing system. This system, as detailed by Martin (2003), is essential for comprehensive oceanographic research, enabling robust data management and communication.

Solid Biopolymer Electrolytes

In the field of material science, N,N-dimethylacetamide (DMAc), when combined with lithium chloride (LiCl), is used to plasticize starch, creating solid biopolymer electrolytes. This has potential applications in developing new materials, as explored by Ning et al. (2009).

Quantification of Proanthocyanidins

The DMAC method is utilized in food science for quantifying proanthocyanidins in cranberry powders, contributing to establishing dosage guidelines for health-related effects of cranberry. This application is demonstrated in research by Prior et al. (2010).

Analysis of Polysaccharides

DMAc/LiCl is a favored solvent in polysaccharide analysis, significantly used in the study of chitin, cellulose, and similar materials, as highlighted by Striegel (1997).

Entomological Research

In entomological research, the DPS (Data Processing System) software is developed for executing standard numerical analyses and operations. This software, as discussed by Tang and Zhang (2013), is critical for experimental design, statistical analysis, and data mining in entomology.

Wireless Sensor Networks

DMAC is an energy-efficient and low-latency MAC designed for data gathering in wireless sensor networks, optimizing the performance of these networks, as researched by Lu, Krishnamachari, and Raghavendra (2004).

Biomedical Applications

In biomedical science, dynamic micro-array cytometry (DMAC) is used for parallel screening of individual cell-cell interactions. This is particularly useful in studying interactions like those between natural killer cells and target cells, as indicated by Wiklund et al. (2012).

High Accuracy Optical Processing

DMAC-based high accuracy optical processors are studied for their performance limitations in digital computations. This research, as explored by Psaltis and Athale (1986), impacts the field of optical computing.

Energy Storage

DMAc is investigated as an electrolyte stabilizing additive for lithium-ion batteries, enhancing thermal stability and performance, as described in the study by Xu et al. (2011).

Catalytic Ozonation

The use of DMAc in catalytic ozonation for environmental applications, particularly in treating chemical substances with reproductive toxicity, is studied by Zhang et al. (2018).

Wirkmechanismus

Target of Action

DMAC-DPS (10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)) is primarily used as a blue dopant material in thermally activated delayed fluorescence (TADF) organic light-emitting diode (OLED) devices . Its primary targets are the excitons within these devices .

Mode of Action

This compound interacts with its targets, the excitons, through a process known as reverse intersystem crossing (RISC). In this process, the S1 excitons of this compound are shifted to red phosphorescence and green phosphorescence through a Förster energy transfer (FET) process . Furthermore, triplet excitons of this compound can also change to phosphorescent molecules through a Dexter process . This leads to high efficiency and sufficient energy transfer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electroluminescent process in OLED devices. The change in doping concentration will affect the intermolecular distance and the composition of TADF material and two kinds of exciplexes (this compound:PO-T2T and mCBP:PO-T2T) in the luminescent layer (EML) .

Pharmacokinetics

This compound has a high photoluminescence quantum yield (PLQY), and its PLQY can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .

Result of Action

The result of this compound’s action is the emission of blue light in OLED devices . This is achieved through the efficient harvesting of excitons and the subsequent energy transfer processes .

Action Environment

The action of this compound can be influenced by environmental factors such as the composition of the OLED device and the doping concentration. For example, increasing the proportion of independent TADF material and reducing the proportion of exciplex (this compound:PO-T2T) in the EML, which can be controlled by doping, is beneficial for improving efficiency .

Safety and Hazards

Zukünftige Richtungen

DMAC-DPS is great for applications in TADF-OLED devices . The EQE of DPy-based device is boosted from 2.6% in non-doped device to 10.4% in this compound TADF sensitized fluorescence (TSF) device, which is a 400% enhancement . This work demonstrates that the TSF strategy is promising for highly efficient fluorescent OLEDs application in wide-color-gamut display field .

Biochemische Analyse

Biochemical Properties

DMAC-DPS exhibits a broad blue emission nature with a full width at half-maximum of approximately 80 nm . It has a short-lived excited state (approximately 3.0 µs in solid films), bipolar charge-transporting capability, and high photoluminescence quantum yields (PLQYs) . The PLQYs of blue-emitting this compound can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .

Cellular Effects

The cellular effects of this compound are primarily observed in its applications in TADF-OLED devices

Molecular Mechanism

The molecular mechanism of this compound involves its role as a blue dopant in TADF-OLED devices . Its broad blue emission nature, short-lived excited state, and high PLQYs contribute to its effectiveness in these devices

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and degradation over time

Eigenschaften

IUPAC Name |

10-[4-[4-(9,9-dimethylacridin-10-yl)phenyl]sulfonylphenyl]-9,9-dimethylacridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N2O2S/c1-41(2)33-13-5-9-17-37(33)43(38-18-10-6-14-34(38)41)29-21-25-31(26-22-29)47(45,46)32-27-23-30(24-28-32)44-39-19-11-7-15-35(39)42(3,4)36-16-8-12-20-40(36)44/h5-28H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPVTICNYNXTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2453414.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2453418.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453419.png)

![8-(2-methoxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453423.png)

![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453427.png)

![8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2453429.png)

![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)

![N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2453434.png)

![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)